4-(3-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

sigma-1 receptor binding affinity structure-activity relationship

4-(3-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS 1895464-87-5) is a spirocyclic oxazolidinone derivative belonging to the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold class, characterized as a dual ligand targeting both the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR). The compound was identified within a systematic structure-activity relationship (SAR) program aimed at developing safer analgesics through combined MOR agonism and σ1R antagonism.

Molecular Formula C14H17FN2O2
Molecular Weight 264.29 g/mol
Cat. No. B8013420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Molecular FormulaC14H17FN2O2
Molecular Weight264.29 g/mol
Structural Identifiers
SMILESC1CNCCC12CN(C(=O)CO2)C3=CC(=CC=C3)F
InChIInChI=1S/C14H17FN2O2/c15-11-2-1-3-12(8-11)17-10-14(19-9-13(17)18)4-6-16-7-5-14/h1-3,8,16H,4-7,9-10H2
InChIKeyBIHFAMCPILXFGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: Sigma-1 Receptor Binding Affinity and Dual-Target Pharmacological Profile for Pain Research


4-(3-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS 1895464-87-5) is a spirocyclic oxazolidinone derivative belonging to the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold class, characterized as a dual ligand targeting both the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR). The compound was identified within a systematic structure-activity relationship (SAR) program aimed at developing safer analgesics through combined MOR agonism and σ1R antagonism . In competitive radioligand binding assays using human recombinant σ1R expressed in HEK-293 membranes with [3H]-(+)-pentazocine as the radioligand, the compound demonstrated a Ki of 8 ± 2 nM, positioning it among the high-affinity ligands in this chemotype . The corresponding MOR binding affinity (Ki = 10 ± 3 nM) and functional agonism (EC50 = 13 ± 3 nM, Emax = 94%) confirm a balanced dual-target engagement profile suitable for pharmacological tool compound applications in pain and CNS research .

Why 4-(3-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Cannot Be Substituted by Generic Positional Isomers or Alkyl Analogs in Sigma-1 Receptor Research


Within the 1-oxa-4,9-diazaspiro[5.5]undecane chemotype, seemingly minor structural modifications—such as relocating the fluorine substituent from the meta (3-) to the ortho (2-) or para (4-) position, or replacing the 4-aryl group with a 4-alkyl chain—produce substantial and quantifiable shifts in both σ1R binding affinity and MOR functional potency . Furthermore, these structural variations differentially affect off-target liabilities including hERG channel blockade (IC50 ranging from 0.1 to >10 μM across close analogs) and α1A adrenergic receptor inhibition (ranging from 68% to 95% at 1 μM) . The 3-fluorophenyl substitution uniquely occupies a property space that balances sub-10 nanomolar dual-target affinity with a moderated hERG signal, a profile not replicated by the 2-fluoro, 4-fluoro, or acetylaminophenyl congeners . Generic substitution without empirical verification of this specific substitution pattern risks loss of target engagement, introduction of uncharacterized off-target activity, or erosion of the dual MOR/σ1R pharmacological signature .

Quantitative Differentiation Evidence for 4-(3-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: Head-to-Head and Cross-Study Comparisons


Head-to-Head Sigma-1 Receptor Binding Affinity Comparison: 3-Fluorophenyl vs. 2-Fluoro, 4-Fluoro, and 2-Acetylaminophenyl Congeners

In the same study using identical assay conditions (human σ1R transfected HEK-293 membranes, [3H]-(+)-pentazocine radioligand, mean ± SD of two determinations), compound 15ai (3-fluorophenyl) exhibited a σ1R Ki of 8 ± 2 nM. The ortho-fluoro isomer 15ah (2-fluorophenyl) showed comparable affinity (Ki = 8 ± 1 nM), while the para-fluoro isomer 15aj (4-fluorophenyl) was modestly weaker (Ki = 11 ± 4 nM). In contrast, the 2-acetylaminophenyl analog 15ak displayed a dramatic 82-fold reduction in σ1R affinity (Ki = 656 ± 10 nM), demonstrating that the 3-fluorophenyl group occupies a well-tolerated steric and electronic pocket at the σ1R binding site that is highly sensitive to substituent topology .

sigma-1 receptor binding affinity structure-activity relationship

MOR Binding Affinity and Functional Agonism: Quantitative Differentiation Among Fluorophenyl Positional Isomers

In head-to-head assays from the same publication, compound 15ai (3-fluorophenyl) displayed an MOR Ki of 10 ± 3 nM and an MOR EC50 of 13 ± 3 nM (cAMP assay in CHO-K1 cells), with an efficacy (Emax) of 94% relative to the full agonist DAMGO. The 2-fluorophenyl analog 15ah showed approximately 2.5-fold higher MOR binding affinity (Ki = 6 ± 3 nM) and 3.3-fold higher functional potency (EC50 = 4 ± 0.3 nM, Emax = 95%). The 4-fluorophenyl analog 15aj exhibited approximately 1.9-fold lower MOR binding affinity (Ki = 19 ± 7 nM) and 1.9-fold lower functional potency (EC50 = 25 ± 2 nM, Emax = 95%) . This graded MOR activity profile (2-F > 3-F > 4-F) contrasts with the more uniform σ1R affinity, suggesting that the 3-fluorophenyl substituent achieves a distinct dual-target balance.

μ-opioid receptor MOR agonism functional activity

hERG Liability Profiling: Comparative Cardiac Safety Margin Among Fluorophenyl Positional Isomers

In whole-cell patch clamp hERG blockade assays performed within the same study, compound 15ai (3-fluorophenyl) exhibited an hERG IC50 of 0.6 μM, representing a 75-fold selectivity window over its σ1R Ki (8 nM) and a 60-fold window over its MOR Ki (10 nM). The 4-fluorophenyl isomer 15aj showed a substantially higher hERG liability with an IC50 of 0.1 μM (only ~9-fold over σ1R Ki and ~5-fold over MOR Ki). The 2-fluorophenyl isomer 15ah displayed a comparable hERG IC50 of 0.8 μM . This 6-fold difference in hERG IC50 between the 3-fluoro (0.6 μM) and 4-fluoro (0.1 μM) isomers, despite similar σ1R affinity, highlights a quantifiable advantage in cardiac safety margin for the meta-fluorophenyl substitution pattern.

hERG cardiac safety off-target liability

Cross-Study Sigma-1 Receptor Affinity Comparison: 4-Aryl vs. 4-Alkyl Series and the Clinical Candidate EST73502

A cross-study comparison between the 4-aryl series (J. Med. Chem. 2020, 63, 2434-2454) and the 4-alkyl series culminating in EST73502 (J. Med. Chem. 2020, 63, 15508-15526) reveals that 15ai (3-fluorophenyl, σ1R Ki = 8 ± 2 nM) exhibits approximately 15-fold higher σ1R binding affinity than EST73502 (σ1R Ki = 118 nM) and approximately 6.4-fold higher MOR binding affinity (MOR Ki = 10 ± 3 nM vs. EST73502 MOR Ki = 64 nM) . EST73502, a 4-ethyl-2-methyl substituted spirocyclopropyl analog, was selected as a clinical candidate based on its balanced pharmacokinetic and ADME profile rather than maximal target affinity, highlighting that the 4-aryl series provides higher intrinsic receptor engagement suitable for in vitro target validation and mechanistic studies.

sigma-1 receptor clinical candidate EST73502

Sigma-1 Receptor Affinity Benchmarking Against the Prototypical Selective Antagonist S1RA (E-52862)

The prototypical selective sigma-1 receptor antagonist S1RA (E-52862) has a reported human σ1R Ki of 17.0 ± 7.0 nM . Compound 15ai (σ1R Ki = 8 ± 2 nM) demonstrates approximately 2.1-fold higher binding affinity for the σ1R compared to S1RA when measured under comparable human recombinant receptor binding conditions. However, S1RA is a pure σ1R antagonist with >1,000-fold selectivity over σ2R and excellent selectivity across a panel of 170 targets, whereas 15ai is a dual MOR/σ1R ligand . This affinity advantage, combined with the dual-target mechanism, positions 15ai as a higher-affinity σ1R ligand for studies where concomitant MOR engagement is either desired or can be pharmacologically controlled.

sigma-1 receptor antagonist S1RA E-52862

In Vivo Analgesic Efficacy: Class-Level Evidence for Dual MOR/σ1R Mechanism and Opioid-Sparing Potential

The lead compound from the 4-aryl series, 15au (bearing a 3-pyridyl at position 4), demonstrated in the mouse paw pressure test that its analgesic activity was comparable to the MOR agonist oxycodone. Critically, this analgesia was partially reversed by the σ1R agonist PRE-084, providing direct pharmacological evidence that σ1R antagonism contributes mechanistically to the observed efficacy . At equianalgesic doses, 15au produced significantly less constipation than oxycodone, a clinically relevant differentiator attributed to the addition of σ1R antagonism to MOR agonism . While this in vivo evidence is for a structurally related analog (15au, 3-pyridyl) rather than the 3-fluorophenyl compound itself, both share the identical spirocyclic scaffold and dual-target mechanism, supporting a class-level inference that the 3-fluorophenyl derivative is expected to exhibit similar mechanistic synergy.

analgesic efficacy dual mechanism opioid-sparing

Recommended Procurement and Application Scenarios for 4-(3-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Based on Quantitative Evidence


In Vitro Pharmacological Tool for Dual MOR/σ1R Target Engagement Studies Requiring Balanced, Sub-10 Nanomolar Affinity

Based on the direct head-to-head evidence that the 3-fluorophenyl derivative provides Ki values of 8 ± 2 nM (σ1R) and 10 ± 3 nM (MOR) , this compound is optimally suited as a dual-target pharmacological probe in recombinant cell-based assays where balanced engagement of both receptors is desired. Its intermediate MOR functional potency (EC50 = 13 ± 3 nM) relative to the 2-fluoro (EC50 = 4 nM) and 4-fluoro (EC50 = 25 nM) isomers makes it the preferred choice for experiments requiring a moderate degree of MOR activation without excessive opioid receptor drive, such as in cAMP signaling assays, β-arrestin recruitment studies, or receptor internalization assays where a graded response is analytically advantageous.

Cardiac Safety Profiling and In Vitro Toxicology Screening Where hERG Liability Is a Differentiating Selection Criterion

The 6-fold higher hERG IC50 of the 3-fluorophenyl derivative (0.6 μM) compared to its 4-fluorophenyl isomer (0.1 μM) directly translates into a wider cardiac safety margin, making this compound the procurement choice for laboratories conducting early cardiac liability assessment. In hERG channel screening cascades or CiPA (Comprehensive in Vitro Proarrhythmia Assay) workflows, the 3-fluorophenyl compound offers a more favorable starting point with a 75-fold selectivity margin over σ1R engagement, reducing the likelihood of confounding hERG-related signals in mechanism-of-action studies compared to the 4-fluoro isomer, which has a marginal 9-fold window .

Medicinal Chemistry SAR Exploration of Aryl Substitution Effects on Dual-Target Pharmacology

The quantitative differentiation data demonstrating that the fluorine position on the 4-phenyl ring modulates MOR potency by a factor of ~6.3 (EC50 range: 4 to 25 nM) while leaving σ1R affinity relatively constant (Ki range: 8-11 nM) positions this compound as an essential reference standard in SAR libraries exploring halogen substitution patterns. Procurement of the 3-fluorophenyl derivative alongside its 2-fluoro and 4-fluoro congeners enables systematic dissection of electronic and steric effects on dual-target selectivity, with the 3-substituted compound serving as the balanced-activity benchmark against which new substitutions are measured.

Benchmarking Novel Sigma-1 Receptor Ligands Against a Dual-Mechanism Reference Compound

With a σ1R Ki of 8 ± 2 nM that exceeds the affinity of the widely used reference antagonist S1RA (Ki = 17 nM) , the 3-fluorophenyl derivative serves as a high-affinity dual-mechanism benchmark for screening cascades evaluating novel σ1R ligands. In competitive binding assays, functional antagonism assays, or selectivity profiling panels, this compound provides a rigorous comparator for new chemical entities, particularly those claiming dual MOR/σ1R activity. Its well-characterized binding, functional, and selectivity data across σ1R, MOR, hERG, and α1AR make it a comprehensively annotated reference compound suitable for inclusion in standardized screening decks at CROs and academic screening centers.

Quote Request

Request a Quote for 4-(3-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.